

physicochemical properties of 3-Chloro-Lalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Chloro-L-alanine Hydrochloride

Cat. No.: B2406634

Get Quote

An In-depth Technical Guide on the Physicochemical Properties of **3-Chloro-L-alanine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

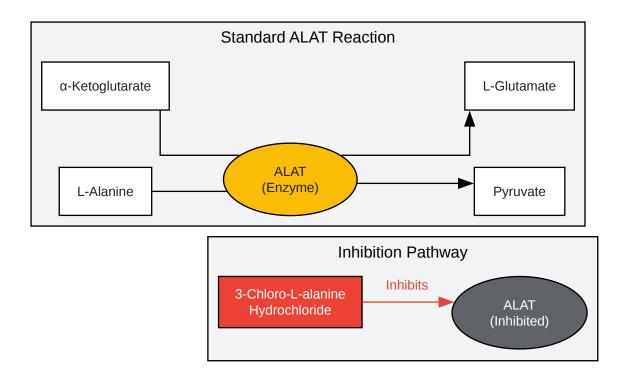
Introduction

3-Chloro-L-alanine hydrochloride is a synthetic derivative of the amino acid L-alanine. It is of significant interest to the scientific community, particularly in the fields of biochemistry and pharmacology, due to its role as an enzyme inhibitor. It has been utilized in studies involving amino acid metabolism and as a potential therapeutic agent. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its mechanism of action as an enzyme inhibitor.

Physicochemical Properties

The fundamental physical and chemical characteristics of **3-Chloro-L-alanine hydrochloride** are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

Quantitative Data Summary


Property	Value	Reference(s)
IUPAC Name	(2R)-2-amino-3- chloropropanoic acid;hydrochloride	[1]
Synonyms	L-β-Chloroalanine hydrochloride, (R)-2-Amino-3- chloropropionic Acid HCl	[1][2]
CAS Number	51887-89-9	[2][3]
Molecular Formula	C ₃ H ₇ Cl ₂ NO ₂	[1][2]
Molecular Weight	160.00 g/mol	[2][3]
Appearance	White to off-white crystalline solid	[2][4]
Melting Point	205 °C (decomposes)	[5][6]
Boiling Point	243.6 °C at 760 mmHg	[6]
Density	1.401 g/cm ³	[6]
Solubility	DMSO: 100 mg/mL (625.00 mM) Water: >24 μg/mL	[2][4][7]
Storage Conditions	4°C, sealed storage, away from moisture	[2]
InChI Key	IENJPSDBNBGIEL- DKWTVANSSA-N	[1]
Canonical SMILES	C(C(C(=0)0)N)CI.CI	[4]

Biochemical Activity

3-Chloro-L-alanine hydrochloride is recognized primarily for its role as an inhibitor of alanine aminotransferase (ALAT), also known as alanine transaminase.[5] This enzyme is a key player in amino acid metabolism, catalyzing the reversible transfer of an amino group from alanine to α -ketoglutarate to form glutamate and pyruvate. By inhibiting ALAT, **3-Chloro-L-alanine**

hydrochloride can disrupt this process, which has implications for cellular metabolism and has been studied in the context of suppressing tumor progression.[5]

Click to download full resolution via product page

Inhibition of Alanine Aminotransferase (ALAT) by 3-Chloro-L-alanine HCl.

Experimental Protocols

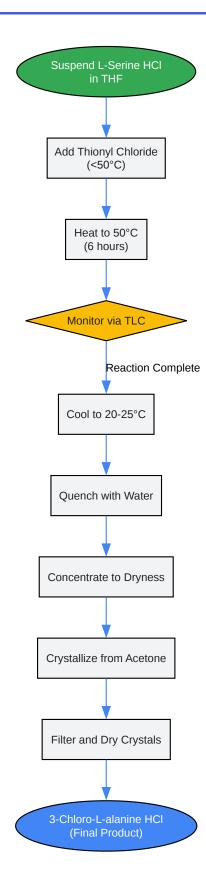
Detailed methodologies are essential for the accurate characterization and application of chemical compounds. Below are protocols for the synthesis and analysis of **3-Chloro-L-alanine hydrochloride**.

Synthesis from L-Serine Hydrochloride

A common method for the synthesis of **3-Chloro-L-alanine hydrochloride** involves the chlorination of L-serine hydrochloride using thionyl chloride.[5]

Materials:

L-serine hydrochloride



- Tetrahydrofuran (THF)
- Thionyl chloride (SOCl₂)
- Acetone
- Water (deionized)

Procedure:

- Suspend L-serine hydrochloride (1 part by weight) in tetrahydrofuran (5 parts by volume).
- Control the reaction temperature to be below 50 °C while slowly adding thionyl chloride (1.2 equivalents) dropwise.
- After the addition is complete, gradually increase the temperature to 50 °C and continue stirring for 6 hours.
- Monitor the reaction for the complete consumption of starting material using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the system to 20-25 °C.
- Quench the reaction by the slow addition of water (0.5 parts by volume).
- Concentrate the mixture to dryness under reduced pressure.
- Add acetone (2 parts by volume) to the residue and cool to facilitate crystallization.
- Collect the resulting crystals by filtration and dry them to yield the final product.[5]

Click to download full resolution via product page

Workflow for the synthesis of **3-Chloro-L-alanine Hydrochloride**.

Characterization Methods

- Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For a substance that decomposes, the temperature at which decomposition begins is noted.[5][6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural elucidation. A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and analyzed using an NMR spectrometer. The chemical shifts, splitting patterns, and integration of the peaks confirm the molecular structure.[8]
- Solubility Assessment: To determine solubility, a saturated solution is prepared by adding an excess of the compound to a known volume of solvent (e.g., DMSO, water) at a specified temperature. The mixture is agitated for an extended period to ensure equilibrium. The suspension is then filtered, and the concentration of the solute in the clear filtrate is measured, typically by UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.
 [2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-Chloro-L-alanine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ββ-氯-L-丙氨酸 盐酸盐 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-CHLORO-L-ALANINE HYDROCHLORIDE | 51887-89-9 [chemicalbook.com]
- 6. 3-Chloro-L-Alanine Hydrochloride | CAS#:51887-89-9 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]
- 8. 3-CHLORO-L-ALANINE HYDROCHLORIDE(51887-89-9) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of 3-Chloro-L-alanine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406634#physicochemical-properties-of-3-chloro-l-alanine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com